Triazole Regiochemistry: 1,2,4-Triazole vs. 1,2,3-Triazole Pharmacophore Comparison
The target compound incorporates a 1H-1,2,4-triazole ring, while its closest regioisomeric analog (CAS 2309569-30-8) features a 1H-1,2,3-triazole. The 1,2,4-triazole scaffold is a privileged pharmacophore with established roles in clinical agents (e.g., fluconazole, anastrozole) due to its ability to act as a bioisostere of amide, ester, and carboxylic acid functionalities [1]. In the Dhall et al. (2018) study on 1,2,4-triazole–azetidine hybrids, molecular docking against bacterial DNA gyrase (PDB ID: 3U2D) yielded scores between -12.04 and -11.36 kcal/mol across the series, with compound 7c achieving the maximum docking score [2]. In contrast, 1,2,3-triazole regioisomers display distinct electronic properties (different dipole moment orientation) that preclude direct interchangeability in target-binding assays [3].
| Evidence Dimension | Triazole regioisomer identity (1,2,4-triazole vs. 1,2,3-triazole) |
|---|---|
| Target Compound Data | 1H-1,2,4-triazol-1-ylmethyl substituent; InChI Key: MTIZPJVESXGAAS-UHFFFAOYSA-N |
| Comparator Or Baseline | 1H-1,2,3-triazol-1-ylmethyl substituent; CAS 2309569-30-8; InChI Key: ZSWBYCXUYBQFRU-UHFFFAOYSA-N [4] |
| Quantified Difference | Different InChI Key (distinct connectivity); Class-level docking score range: -11.36 to -12.04 kcal/mol for 1,2,4-triazole-azetidine hybrids vs. DNA gyrase (no comparable data available for 1,2,3-triazole isomer). |
| Conditions | In silico molecular docking (DNA gyrase, PDB 3U2D); 1,2,4-triazole pharmacological profiling per review [1] |
Why This Matters
The 1,2,4-triazole regioisomer is independently validated as a pharmacophore in multiple approved drugs; switching to a 1,2,3-triazole isomer alters hydrogen-bonding geometry and invalidates existing SAR models.
- [1] Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. View Source
- [2] Dhall, E., Jain, S., Mishra, A., Dwivedi, J., & Sharma, S. (2018). Synthesis and Evaluation of Some Phenyl Substituted Azetidine Containing 1,2,4-triazole Derivatives as Antibacterial Agents. Journal of Heterocyclic Chemistry, 55(12), 2859–2869. View Source
- [3] Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1–21. View Source
- [4] Chemsrc. 1-{[1-(2-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole. CAS 2309569-30-8; InChI Key: ZSWBYCXUYBQFRU-UHFFFAOYSA-N. View Source
